N-(2-Methyl-3-buten-1-yl)benzamide
Description
N-(2-Methyl-3-buten-1-yl)benzamide is a benzamide derivative featuring a branched alkenyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis due to their stability and tunable electronic properties.
Properties
CAS No. |
955404-27-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(2-methylbut-3-enyl)benzamide |
InChI |
InChI=1S/C12H15NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,13,14) |
InChI Key |
DIMJCDBZEOOQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-buten-1-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2-methyl-3-buten-1-amine under acidic conditions. This reaction can be catalyzed by various agents, including Lewis acids like ZrCl4 immobilized on diatomite earth, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of ultrasonic irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-buten-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
Scientific Research Applications
N-(2-Methyl-3-buten-1-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(2-Methyl-3-buten-1-yl)benzamide exerts its effects involves interactions with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzamide core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares N-(2-Methyl-3-buten-1-yl)benzamide with similar benzamide derivatives based on substituent effects, synthetic routes, and applications.
Substituent Effects and Structural Features
Key Differences :
- The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed C–H functionalization , a feature absent in the alkenyl derivative.
- Heteroaromatic substituents (e.g., pyridin-2-yl) enhance coordination to metals, as seen in Fe2Ni-BDC-catalyzed amidation .
Key Observations :
Comparison with this compound :
- The alkenyl group in the target compound may enable Diels-Alder reactions or polymerization, unlike hydroxyl or pyridyl analogs.
Biological Activity
N-(2-Methyl-3-buten-1-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. The specific structure of this compound can be represented as follows:
This compound features a butenyl side chain that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to modulate the serotonergic system, particularly through its effects on the 5-HT1A and 5-HT3 receptors , which are critical in regulating mood and anxiety.
Pharmacokinetics
Research indicates that this compound exhibits low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications.
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in various animal models. These effects are often measured through behavioral tests that assess changes in locomotion, anxiety, and depressive-like behaviors .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are significant in neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating varying degrees of inhibition, which suggest potential therapeutic applications in cognitive disorders .
Research Findings and Case Studies
Several studies have explored the biological activity of benzamide derivatives, including this compound. Below is a summary of key findings:
| Study | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | This compound | AChE Inhibition | 2.49 |
| Study 2 | Benzamide Analog | BACE1 Inhibition | 9.01 |
| Study 3 | Novel Benzamides | Antidepressant-like Effects | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
